molecular formula C15H20O2 B1210537 Hexaprofen CAS No. 24645-20-3

Hexaprofen

Cat. No.: B1210537
CAS No.: 24645-20-3
M. Wt: 232.32 g/mol
InChI Key: YTUMWOBUZOYYJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hexaprofen is synthesized through a series of chemical reactions starting with the Friedel-Crafts reaction of cyclohexylbenzene with ethyl α-chloro-α-(methylthio) acetate and α-chloro-α-(methylthio) acetonitrile. This reaction yields ethyl 2-(methylthio)-2-(4-cyclohexylphenyl) acetate and 2-methylthio-2-(4-cyclohexylphenyl) acetonitrile. These intermediates are then converted into ethyl 2-methylthio-2-(4-cyclohexylphenyl) propionate and 2-methylthio-2-(4-cyclohexylphenyl) propionitrile by methylation with sodium hydride and methyl iodide. Finally, this compound is obtained by hydrolysis and desulfurization of these compounds .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to optimize the production efficiency and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Hexaprofen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Hexaprofen has a wide range of scientific research applications:

Mechanism of Action

Hexaprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid pathway .

Comparison with Similar Compounds

Hexaprofen is similar to other NSAIDs such as ibuprofen, naproxen, and ketoprofen. it is unique due to its specific chemical structure, which imparts distinct pharmacological properties. For instance:

Similar Compounds

Properties

CAS No.

24645-20-3

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-(4-cyclohexylphenyl)propanoic acid

InChI

InChI=1S/C15H20O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,16,17)

InChI Key

YTUMWOBUZOYYJQ-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O

24645-20-3

Synonyms

2-(4'-cyclohexylphenyl)propionic acid
BTS 13,622
BTS 13622
hexaprofen

Origin of Product

United States

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